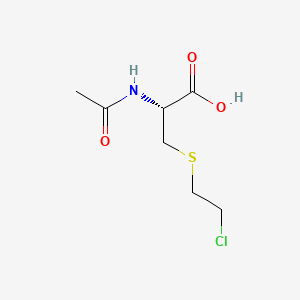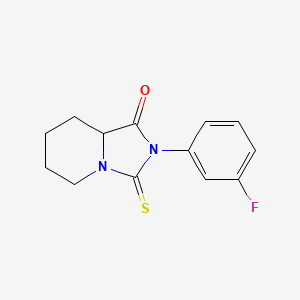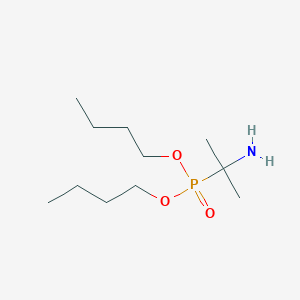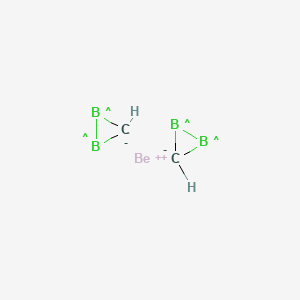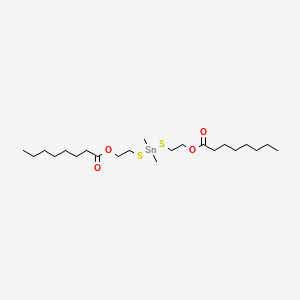![molecular formula C12H10N2O2 B14606930 7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-71-7](/img/structure/B14606930.png)
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused oxazole and quinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. For example, graphene oxide nanosheets have been used to catalyze the construction of quinazolin-4(3H)-ones starting from anthranilamide and an aldehyde/ketone in an aqueous medium at room temperature .
Another method involves the direct functionalization of the C-4 position of oxazoles using a modified Pictet-Spengler reaction with Cu(TFA)2 as a catalyst . This methodology allows for the synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines without the need for prefunctionalization.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that can be performed under mild conditions. The use of efficient catalysts and environmentally friendly solvents is preferred to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can convert the compound into dihydroquinazolinones.
Substitution: The compound can undergo substitution reactions at the C-4 position of the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as Cu(TFA)2. Reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Major Products
The major products formed from these reactions include quinazolin-4(3H)-ones, dihydroquinazolinones, and various substituted derivatives of the oxazole and quinoline rings.
Wissenschaftliche Forschungsanwendungen
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazolo[4,5-c]quinolines and quinazolin-4(3H)-ones. These compounds share structural similarities but may differ in their substituents and functional groups.
Uniqueness
7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its specific substitution pattern and the presence of both oxazole and quinoline rings. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
59851-71-7 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
7-ethyl-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C12H10N2O2/c1-2-7-3-4-8-9(5-7)13-6-10-11(8)16-12(15)14-10/h3-6H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
XVNNFWSHPORJOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=NC=C3C(=C2C=C1)OC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


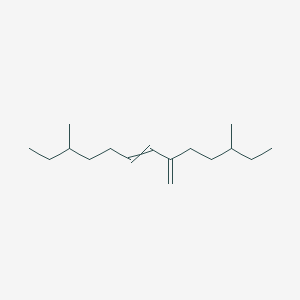
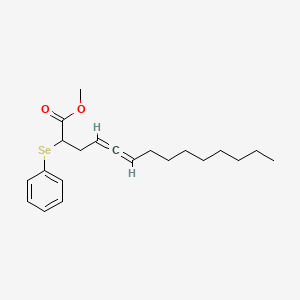
![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)
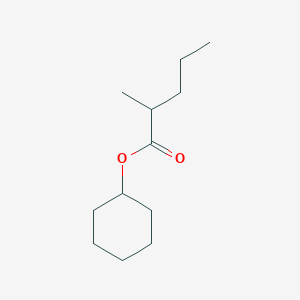


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
